An In-depth Technical Guide to 2-Oxoacetic Acid and its Hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Oxoacetic Acid and its Hydrate for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Oxoacetic acid, also known as glyoxylic acid, is a pivotal C2 α-oxo carboxylic acid with significant roles in both biochemistry and synthetic organic chemistry. Its unique bifunctional nature, possessing both an aldehyde and a carboxylic acid group, underpins its reactivity and diverse applications, ranging from a key metabolic intermediate to a versatile building block in the synthesis of pharmaceuticals and other high-value chemicals. This guide provides a comprehensive technical overview of 2-oxoacetic acid, with a particular focus on its chemical structure, the equilibrium with its hydrate form, physicochemical properties, synthetic methodologies, and biological significance. It is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed protocols.
Chemical Structure and the Hydrate Equilibrium
2-Oxoacetic acid (C₂H₂O₃) is the simplest α-keto acid.[1] While often depicted in its aldehyde form, this is a minor component in aqueous solutions.[2] The carbonyl group readily undergoes hydration to form a geminal diol, 2,2-dihydroxyacetic acid, also referred to as the monohydrate.[2][3] This equilibrium heavily favors the hydrated form, with an equilibrium constant (K) of approximately 300 at room temperature.[2][3][4] The monohydrate is stable and has been characterized by X-ray crystallography.[2]
In solution, the monohydrate can further exist in equilibrium with a hemiacetal dimer.[2][3] The predominant form is dependent on the concentration and the solvent. In its isolated, anhydrous state, the aldehyde form can adopt a cyclic, hydrogen-bonded conformation.[2]
The interconversion between these forms is a critical consideration in both its biological function and its application in chemical synthesis, as the reactivity of the aldehyde is masked in the hydrated state.
Caption: Equilibrium between 2-oxoacetic acid, its hydrate, and dimer forms in aqueous solution.
Physicochemical Properties
Understanding the physicochemical properties of 2-oxoacetic acid is essential for its handling, application in reactions, and for predicting its biological fate. The compound is a colorless solid in its pure form and is highly soluble in water and ethanol, with limited solubility in less polar organic solvents like ether and benzene.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂O₃ | [7][8] |
| Molecular Weight | 74.04 g/mol | [5][8] |
| Melting Point | -93 °C (anhydrous), 48-52 °C (monohydrate) | [7][9] |
| Boiling Point | 111 °C | |
| Density | ~1.33 - 1.4 g/cm³ | [7][9] |
| pKa | 3.18 - 3.3 | [1][10] |
| LogP | -0.93 | [7] |
| Solubility | Very soluble in water; soluble in ethanol; slightly soluble in ether and benzene. | [5][6] |
Note: Some reported physical properties can vary depending on whether they refer to the anhydrous acid or its hydrate.
Synthesis of 2-Oxoacetic Acid
Several synthetic routes to 2-oxoacetic acid have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Common Synthetic Methods:
-
Oxidation of Glyoxal: This method involves the oxidation of glyoxal with nitric acid.[2] However, this reaction is highly exothermic and can be prone to thermal runaway, with oxalic acid being a significant byproduct.[2]
-
Ozonolysis of Maleic Acid: The ozonolysis of maleic acid is another effective method for producing glyoxylic acid.[2]
-
Electrolytic Reduction of Oxalic Acid: Historically, a common laboratory and industrial preparation involved the electrochemical reduction of oxalic acid using a lead cathode in a sulfuric acid electrolyte.[2][11][12] This method allows for controlled reduction to the aldehyde without significant over-reduction to glycolic acid.[12]
Detailed Protocol: Electrolytic Reduction of Oxalic Acid
This protocol is based on established laboratory procedures and provides a reliable method for the synthesis of 2-oxoacetic acid.[12] The rationale for this choice is the high degree of control over the reaction, minimizing the formation of byproducts.
Materials:
-
Porous ceramic cell (diaphragm)
-
Lead sheet electrodes (cathode and anode)
-
Glass beaker
-
DC power supply
-
Magnetic stirrer and stir bar
-
Ice bath
-
Oxalic acid dihydrate
-
Sulfuric acid (10% v/v)
-
Barium hydroxide solution (standardized)
-
Calcium carbonate
Procedure:
-
Apparatus Setup: Place the porous cell inside a larger beaker. The beaker will serve as the cathode compartment, and the porous cell as the anode compartment.
-
Catholyte Preparation: In the beaker (cathode compartment), prepare a slurry of 20 g of oxalic acid in 100 mL of 10% sulfuric acid. Place a large lead sheet electrode in this compartment.
-
Anolyte Preparation: Fill the porous cell (anode compartment) with 10% sulfuric acid and place a lead sheet electrode inside.
-
Electrolysis:
-
Immerse the entire setup in an ice bath to maintain a temperature below 10°C. This is critical to prevent the over-reduction of glyoxylic acid to glycolic acid.[12]
-
Connect the electrodes to a DC power supply, with the cathode in the oxalic acid slurry and the anode in the porous cell.
-
Apply a current of 2-6 amperes per 100 cm² of cathode surface.
-
Continuously stir the catholyte to ensure the oxalic acid dissolves as it is consumed.
-
The theoretical time for the reaction is approximately 9 ampere-hours.
-
-
Work-up and Isolation:
-
After electrolysis, pour the catholyte into a separate beaker.
-
Precipitate the remaining sulfuric acid and unreacted oxalic acid by adding a standardized solution of barium hydroxide.
-
Filter the mixture to remove the barium sulfate and barium oxalate precipitate.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C.
-
Neutralize the concentrated solution with calcium carbonate while cold, then heat to boiling and filter. Calcium glyoxylate is sparingly soluble in cold water and will precipitate upon cooling.
-
To obtain the free acid, the isolated calcium glyoxylate can be treated with a stoichiometric amount of oxalic acid, followed by filtration of the insoluble calcium oxalate.
-
The final filtrate can be evaporated in a vacuum desiccator to yield glyoxylic acid as a viscous liquid, which may crystallize on standing.[12]
-
Caption: Workflow for the electrolytic synthesis of 2-oxoacetic acid from oxalic acid.
Metabolic and Biological Significance
In biological systems, 2-oxoacetic acid exists as its conjugate base, glyoxylate .[2] It is a crucial intermediate in several metabolic pathways.
-
The Glyoxylate Cycle: This anabolic pathway, found in plants, bacteria, and fungi, allows for the conversion of fatty acids into carbohydrates.[2] Glyoxylate is a central intermediate in this cycle, formed from the cleavage of isocitrate by isocitrate lyase.[2]
-
Photorespiration in Plants: Glyoxylate is an important intermediate in the photorespiration pathway, where it is formed from the oxidation of glycolate.[2]
-
Human Metabolism: In humans, glyoxylate is produced through two primary pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[2][11] It can be converted to glycine or oxalate.[2]
-
Pathophysiology: Elevated levels of glyoxylate are implicated in the development of hyperoxaluria, a primary cause of kidney stones (nephrolithiasis).[2][11] Glyoxylate can be oxidized to oxalate, which then precipitates with calcium in the urine to form calcium oxalate stones.[2][11]
Caption: The central role of glyoxylate in the Glyoxylate Cycle.
Applications in Research and Drug Development
The bifunctional nature of 2-oxoacetic acid makes it a valuable C2 building block in organic synthesis, with numerous applications in the pharmaceutical and fine chemical industries.[13]
-
Synthesis of α-Amino Acids: It is a key precursor in the synthesis of important α-amino acids. For example, its reaction with phenol derivatives, followed by amination, is a route to hydroxyphenylglycine, a precursor to the antibiotic amoxicillin.[2]
-
Precursor to Pharmaceuticals: 2-Oxoacetic acid is used in the synthesis of several active pharmaceutical ingredients (APIs).[14][15] For instance, reduction of 4-hydroxymandelic acid (derived from glyoxylic acid and phenol) yields 4-hydroxyphenylacetic acid, a precursor to the beta-blocker atenolol.[2][13]
-
Flavor and Fragrance Industry: It is a crucial intermediate in the production of vanillin.[2][15] A reaction sequence involving the condensation of glyoxylic acid with guaiacol, followed by oxidation and decarboxylation, provides a synthetic route to this widely used flavoring agent.[2]
-
Agrochemicals: Glyoxylic acid is used in the synthesis of various agrochemicals, including herbicides and fungicides.[15][16]
-
Other Industrial Uses: It also finds applications as a cleaning agent, in water treatment, and as a crosslinking agent for polymers.[15]
Safety and Handling
2-Oxoacetic acid is a corrosive substance that can cause severe skin and eye burns upon contact.[17][18] It is typically supplied as a 50% aqueous solution.[10] When handling, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[17][19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[17] In case of accidental contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.[20]
Conclusion
2-Oxoacetic acid and its hydrate are compounds of significant scientific and industrial importance. A thorough understanding of their chemical structures, the dynamic equilibrium between them, and their physicochemical properties is fundamental for their effective application. For researchers and professionals in drug development, 2-oxoacetic acid represents a versatile and indispensable building block for the synthesis of a wide array of valuable molecules. Its central role in metabolism also makes it a subject of ongoing research, particularly in the context of metabolic disorders. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and efficient utilization of this remarkable C2 compound.
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